4-Ethylbenzene-1-carboximidamide hydrochloride
Description
Properties
IUPAC Name |
4-ethylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-7-3-5-8(6-4-7)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZPICRJHAAEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Ethylbenzene 1 Carboximidamide Hydrochloride
Precursor Selection and Strategic Considerations in the Synthesis of 4-Ethylbenzene-1-carboximidamide Hydrochloride
The successful synthesis of this compound hinges on the careful selection of precursors and a well-defined strategic approach. The primary and most direct precursor for the core structure is 4-ethylbenzonitrile (B1329635) . This starting material contains the required 4-ethylphenyl group and a nitrile functionality that is amenable to conversion into the carboximidamide group.
Strategic considerations for the synthesis revolve around the reactivity of the nitrile group and the stability of the aromatic ring. The ethyl group at the para position is an electron-donating group, which can slightly influence the reactivity of the nitrile but is generally stable under the conditions required for amidine synthesis. The choice of subsequent reagents is dictated by the chosen synthetic pathway. For classical methods like the Pinner reaction, anhydrous alcohol (such as ethanol) and a strong acid catalyst (gaseous hydrogen chloride) are essential. wikipedia.orgorganic-chemistry.org For alternative routes, reagents like hydroxylamine (B1172632) and subsequent reducing agents are required.
Table 1: Key Precursors and Their Roles in Synthesis
| Precursor | Chemical Formula | Role in Synthesis |
|---|---|---|
| 4-Ethylbenzonitrile | C₉H₉N | Provides the core 4-ethylbenzene-1-carboximidoyl structure. |
| Hydrogen Chloride | HCl | Acts as a catalyst and forms the final hydrochloride salt. ucla.edu |
| Ethanol | C₂H₅OH | Serves as a reagent and solvent in the Pinner reaction to form the imidate intermediate. wikipedia.org |
| Ammonia (B1221849) | NH₃ | Provides the second nitrogen atom to form the amidine functional group. wikipedia.org |
Optimized Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. This involves a systematic evaluation of parameters such as temperature, solvent, catalyst, and reaction time.
Adaptations of Classical Amidine Synthesis Approaches for the 4-Ethylbenzene Moiety
The Pinner reaction remains a cornerstone of classical amidine synthesis. wikipedia.org Its adaptation for the 4-ethylbenzene moiety involves the reaction of 4-ethylbenzonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This forms an intermediate imino ester salt, known as a Pinner salt (in this case, ethyl 4-ethylbenzenecarboximidate hydrochloride). organic-chemistry.org This salt is subsequently treated with ammonia to yield the desired this compound.
Key optimizations for this process include:
Temperature Control: The initial formation of the Pinner salt is often conducted at low temperatures (0-5°C) to prevent the thermodynamically unstable iminium chloride salt from degrading into byproducts like amides and alkyl chlorides. wikipedia.org The subsequent ammonolysis step may be performed at slightly elevated temperatures to drive the reaction to completion.
Anhydrous Conditions: Strict exclusion of water is critical to prevent the hydrolysis of the nitrile and the intermediate Pinner salt to the corresponding amide (4-ethylbenzamide) or ester, which are common and difficult-to-remove impurities.
Reagent Stoichiometry: An excess of the alcohol can be used to drive the formation of the Pinner salt, while a controlled amount of ammonia is used in the second step to ensure complete conversion without promoting side reactions.
Milder protocols have been developed to avoid the use of gaseous hydrogen chloride, such as the in-situ generation of HCl from trimethylsilyl (B98337) chloride (TMSCl) and ethanol. nih.gov
Investigations into Hydroxylamine-Mediated Routes to this compound
Alternative synthetic routes involving hydroxylamine offer potential advantages in terms of milder reaction conditions. One such pathway involves the synthesis of an amidoxime (B1450833) intermediate. In this method, 4-ethylbenzonitrile reacts with hydroxylamine (often as hydroxylamine hydrochloride in the presence of a base) to form N'-hydroxy-4-ethylbenzene-1-carboximidamide (4-ethylbenzamidoxime).
This amidoxime can then be reduced to the target amidine. Various reducing agents can be employed for this transformation. This two-step approach allows for the isolation and purification of the intermediate, potentially leading to a higher purity final product. While potentially longer, this route avoids the harsh anhydrous acidic conditions of the Pinner reaction.
Table 2: Comparison of Synthetic Routes
| Feature | Pinner Reaction | Hydroxylamine-Mediated Route |
|---|---|---|
| Key Intermediate | Pinner Salt (Imino Ester HCl) | Amidoxime |
| Primary Reagents | 4-Ethylbenzonitrile, Alcohol, HCl, Ammonia wikipedia.org | 4-Ethylbenzonitrile, Hydroxylamine, Reducing Agent |
| Number of Steps | Typically one-pot, two stages | Two distinct synthetic steps |
| Key Conditions | Anhydrous, low temperature, strong acid wikipedia.org | Milder conditions, may involve basic and reducing steps |
| Potential Byproducts | 4-Ethylbenzamide, 4-Ethylbenzoate | Byproducts from the reduction step |
| Advantages | Direct, well-established | Avoids gaseous HCl, potentially higher purity |
Mechanistic Studies of this compound Formation Pathways
The predominant pathway for the formation of this compound is the Pinner reaction, the mechanism of which has been extensively studied.
The mechanism proceeds through the following key steps:
Nitrile Activation: The reaction is initiated by the protonation of the nitrogen atom of the 4-ethylbenzonitrile by hydrogen chloride. This activation significantly increases the electrophilicity of the nitrile carbon atom.
Nucleophilic Attack: A molecule of alcohol (e.g., ethanol) acts as a nucleophile and attacks the activated nitrile carbon. This results in the formation of a protonated imino ester intermediate.
Pinner Salt Formation: Following deprotonation of the oxonium ion, the stable imino ester hydrochloride, or Pinner salt (ethyl 4-ethylbenzenecarboximidate hydrochloride), is formed.
Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia molecule, being a stronger nucleophile than alcohol, attacks the iminoester carbon. youtube.com
Amidine Formation: This attack leads to a tetrahedral intermediate which subsequently collapses, eliminating a molecule of alcohol to form the protonated amidine.
Final Product: The final product, 4-Ethylbenzene-1-carboximidamide, is stabilized as its hydrochloride salt.
Understanding this mechanism is crucial for optimizing reaction conditions to favor the formation of the desired product and suppress competing side reactions, such as hydrolysis.
Flow Chemistry and Continuous Synthesis Techniques for this compound Production
Flow chemistry offers numerous advantages over traditional batch processing for the synthesis of this compound, particularly concerning safety, efficiency, and scalability. thieme-connect.deresearchgate.net The use of hazardous reagents like gaseous hydrogen chloride can be managed more safely in a continuous flow system, where only small volumes are present at any given time. tue.nl
A hypothetical flow synthesis setup could involve:
Reagent Streams: Separate streams for a solution of 4-ethylbenzonitrile in an anhydrous solvent (like THF or dioxane) and a solution of hydrogen chloride in the same solvent would be pumped and mixed at a T-junction. tue.nl
Reactor Coils: The combined stream would pass through a temperature-controlled reactor coil to allow for a specific residence time, ensuring the complete formation of the Pinner salt intermediate.
In-line Addition: A third stream containing ammonia in a solvent would then be introduced into the flow stream to perform the ammonolysis.
Product Collection: The resulting stream containing the product could be collected, or potentially passed through an in-line purification or crystallization module. unimi.it
This approach allows for precise control over reaction parameters, rapid optimization, and enhanced heat transfer, which can lead to higher yields and purity. researchgate.netdurham.ac.uk
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous reagents (e.g., gaseous HCl). | Enhanced safety due to small reaction volumes and better containment. thieme-connect.de |
| Heat Transfer | Less efficient, potential for localized hot spots. | Highly efficient, allows for better temperature control and safer operation of exothermic reactions. tue.nl |
| Scalability | Scaling up can be complex and may require re-optimization. | Straightforward scaling by running the system for longer periods. durham.ac.uk |
| Process Control | Less precise control over mixing and residence time. | Precise control over stoichiometry, residence time, and temperature. |
| Optimization | Time-consuming, requires multiple individual experiments. | Rapid optimization through automated parameter screening. |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. nih.gov
Key green chemistry considerations include:
Waste Prevention: Optimizing reactions to achieve high yields and selectivity minimizes waste generation. Flow chemistry can be a key enabler for this. aptiwfn.com
Atom Economy: The Pinner reaction generally has good atom economy, as most atoms from the reactants are incorporated into the final product. Alternative routes should be evaluated on this basis.
Use of Safer Solvents: Traditional solvents for the Pinner reaction, such as chloroform (B151607) or excess ethers, can be hazardous. Research into greener alternatives like 2-MeTHF (2-methyltetrahydrofuran) or cyclopentyl methyl ether (CPME) is an important aspect of green synthesis. nih.govjddhs.com Water, while generally a green solvent, is unsuitable for the Pinner reaction due to hydrolysis issues. jddhs.com
Energy Efficiency: Utilizing flow reactors or microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods over long periods. jddhs.commdpi.com
Catalysis: The use of catalytic hydrogen chloride is inherent to the Pinner reaction. Exploring solid acid catalysts that could be easily recovered and reused would represent a significant green advancement. nih.gov
Accident Prevention: The inherent safety benefits of flow chemistry, especially when handling hazardous gases like HCl, directly align with the principle of preventing accidents. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Comprehensive Structural Elucidation and Analytical Characterization of 4 Ethylbenzene 1 Carboximidamide Hydrochloride
Advanced Spectroscopic Methods for Confirming the Structure of 4-Ethylbenzene-1-carboximidamide Hydrochloride
Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of electromagnetic radiation with its atoms and bonds. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The aromatic protons on the benzene (B151609) ring would appear as two doublets, typical of a 1,4-disubstituted (para) benzene ring. Protons attached to the nitrogen atoms of the carboximidamide group would likely appear as broad singlets due to rapid chemical exchange and quadrupolar relaxation, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum would show two signals for the aliphatic carbons of the ethyl group, four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), and a signal for the carboximidamide carbon at a characteristically downfield position due to its attachment to electronegative nitrogen atoms.
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | Ethyl -CH₃ | ~1.2 | Triplet | 3H |
| ¹H | Ethyl -CH₂ | ~2.7 | Quartet | 2H |
| ¹H | Aromatic C-H | ~7.4 | Doublet | 2H |
| ¹H | Aromatic C-H | ~7.8 | Doublet | 2H |
| ¹H | Amidine -NH₂ | ~9.0 - 9.5 | Broad Singlet | 3H (total) |
| ¹³C | Ethyl -CH₃ | ~15 | N/A | N/A |
| ¹³C | Ethyl -CH₂ | ~29 | N/A | N/A |
| ¹³C | Aromatic C-H | ~128 | N/A | N/A |
| ¹³C | Aromatic C-H | ~129 | N/A | N/A |
| ¹³C | Aromatic C-Ethyl | ~150 | N/A | N/A |
| ¹³C | Aromatic C-Amidine | ~130 | N/A | N/A |
| ¹³C | Carboximidamide C=N | ~165 | N/A | N/A |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would display key absorption bands confirming its structure. These include C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl group. docbrown.info Crucially, the spectrum would show characteristic N-H stretching bands for the protonated amidinium group, often appearing as a broad band due to hydrogen bonding. The C=N stretching vibration of the imidamide group is another key diagnostic peak. Finally, characteristic absorptions corresponding to the C=C stretching of the benzene ring and out-of-plane C-H bending, indicative of 1,4-disubstitution, would also be present. docbrown.info
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 (broad) | N-H Stretch | Amidinium Hydrochloride |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) |
| ~1660 | C=N Stretch | Carboximidamide |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~830 | C-H Out-of-plane Bend | 1,4-disubstituted Benzene |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of the compound and can offer structural clues from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would show the peak for the cationic part of the molecule, [C₉H₁₂N₂ + H]⁺. The fragmentation pattern would likely involve the loss of the ethyl group (a loss of 29 Da) to form a stable benzylic cation, and other fragmentations around the carboximidamide group.
Interactive Table: Predicted Mass Spectrometry Data for 4-Ethylbenzene-1-carboximidamide
| Parameter | Value |
| Molecular Formula (Cation) | C₉H₁₃N₂⁺ |
| Monoisotopic Mass (Cation) | 149.1073 Da |
| Key Fragmentation Ion | [M - CH₂CH₃]⁺ |
| Mass of Fragment | 120.0553 Da |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of 4-Ethylbenzene-1-carboximidamide Hydrochloridenih.gov
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, one can generate an electron density map from which the precise positions of all atoms in the crystal lattice can be determined.
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would reveal the planarity of the benzene ring and the conformation of the ethyl and carboximidamide substituents relative to the ring. Furthermore, this technique is unparalleled in its ability to map intermolecular interactions. The analysis would detail the hydrogen bonding network formed between the chloride anion and the hydrogen atoms of the protonated carboximidamide group (N-H···Cl⁻). It would also reveal any potential π-π stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice. This information is crucial for understanding the solid-state properties and stability of the compound.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis of this compound
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for assessing the purity of a compound and for its quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the purity assessment of non-volatile, polar compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a buffer like formic acid or ammonium (B1175870) acetate). Detection would typically be achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic ring absorbs strongly (around 254 nm). By analyzing the chromatogram, one can identify and quantify any impurities present.
Gas Chromatography (GC): While less common for polar hydrochloride salts due to their low volatility, GC analysis could be possible after derivatization to a more volatile form. Alternatively, if the free base is thermally stable, it could be analyzed directly. cdc.gov A GC method would utilize a capillary column with a suitable stationary phase, and detection could be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS), which provides both quantitative data and structural information on any separated components. who.int
Thermal Analysis for Stability Profiles of this compound
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are vital for determining the thermal stability, melting point, and decomposition profile of a compound.
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The sharpness of this peak can also be an indicator of purity. The analysis can also reveal other phase transitions, such as polymorphic transformations, if they occur.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would be used to determine its decomposition temperature. The TGA curve would show a stable baseline until the onset of decomposition, at which point a significant loss of mass would be recorded. This provides a clear indication of the upper-temperature limit at which the compound is stable.
Structure Activity Relationship Sar and Rational Molecular Design of 4 Ethylbenzene 1 Carboximidamide Hydrochloride Derivatives
Systematic Modification Strategies of the 4-Ethylbenzene-1-carboximidamide Scaffold
The rational design of new derivatives begins with systematic modifications to the core structure, or scaffold, of 4-Ethylbenzene-1-carboximidamide. These strategies are foundational to understanding which parts of the molecule are critical for its biological activity.
Substituent Effects on the Benzene (B151609) Ring and Amidine Moiety
The biological activity of benzamidine (B55565) derivatives can be significantly influenced by the nature and position of substituents on the benzene ring. nih.govnih.gov These effects are generally categorized as electronic (electron-donating or electron-withdrawing) and steric (size and shape). The ethyl group at the 4-position of the parent compound is a key feature, and modifications to other positions on the ring can modulate activity.
Structure-activity relationship studies on similar benzamidine derivatives have shown that adding different chemical groups can alter hydrophobic and charge-charge interactions with a biological target. nih.gov For instance, in studies of benzamidine inhibitors against serine proteases like trypsin and thrombin, the hydrophobicity of the substituent was found to be a key factor. nih.gov Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with target proteins, while electron-withdrawing groups can have the opposite effect. rroij.com
The amidine group (-C(=NH)NH2) is a critical pharmacophore, often responsible for key binding interactions, such as forming hydrogen bonds in the active site of enzymes. nih.gov Its basicity and spatial orientation are crucial. Modifications to this moiety, such as N-substitution, can alter its pKa and hydrogen-bonding capacity, thereby affecting binding affinity and selectivity.
Table 1: General Effects of Substituents on the Benzamidine Scaffold
| Substituent Position | Type of Group | General Effect on Activity | Rationale |
|---|---|---|---|
| Benzene Ring (various positions) | Electron-Donating (e.g., -CH3, -OCH3) | Can increase or decrease activity depending on the target. | Alters electron density of the ring, affecting interactions. rroij.com |
| Benzene Ring (various positions) | Electron-Withdrawing (e.g., -NO2, -Cl) | Can increase or decrease activity depending on the target. | Modifies electronic properties and can influence binding. nih.gov |
| Benzene Ring (various positions) | Hydrophobic (e.g., alkyl, aryl) | Often increases binding affinity for hydrophobic pockets. | Enhances hydrophobic interactions with the target site. nih.gov |
Exploration of Bioisosteric Replacements within the 4-Ethylbenzene-1-carboximidamide Framework
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to enhance a molecule's properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.com This technique is employed to improve potency, selectivity, metabolic stability, and other pharmacokinetic profiles. drughunter.comnih.gov For the 4-Ethylbenzene-1-carboximidamide framework, the amidine group is a common target for bioisosteric replacement. nih.gov
Amide and amidine moieties can be metabolically labile. nih.gov Replacing them with more stable groups that retain the necessary binding interactions is a key goal. benthamscience.com Common bioisosteres for the amidine or similar amide groups include various five-membered heterocyclic rings. drughunter.comnih.gov
Table 2: Common Bioisosteric Replacements for the Amidine/Amide Moiety
| Original Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Amidine | Imidazole | Metabolic stability, altered basicity. drughunter.com |
| Amidine | 1,2,4-Oxadiazole | Improved metabolic stability, mimics planarity and dipole moment. nih.gov |
| Amidine | 1,2,3-Triazole | Resistant to hydrolysis and oxidation. cambridgemedchemconsulting.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Ethylbenzene-1-carboximidamide Hydrochloride Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org By quantifying molecular properties (descriptors) such as lipophilicity, electronic effects, and steric parameters, QSAR models can predict the activity of newly designed, unsynthesized molecules. jocpr.com This accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and testing. jocpr.com
For analogues of 4-Ethylbenzene-1-carboximidamide, a QSAR study would involve compiling a dataset of derivatives with their measured biological activities. A 3D-QSAR model, for example, could be developed based on a pharmacophore hypothesis. nih.gov In a study on benzimidazole-based agonists for the Farnesoid X receptor (FXR), a 3D-QSAR model was successfully built. nih.govresearchgate.net The model yielded strong statistical values (e.g., R² of 0.8974 for the training set and Q² of 0.7559 for the test set), indicating good predictive power. nih.gov Such models generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character would be favorable or unfavorable for activity, guiding further molecular design. researchgate.net
Molecular Docking and Dynamics Simulations of this compound with Putative Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into how a ligand like this compound might bind to its biological target. mdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method scores different binding poses based on factors like electrostatic and van der Waals interactions. mdpi.com For benzamidine derivatives, which are known inhibitors of serine proteases like trypsin, docking studies reveal that the positively charged amidine group typically forms critical hydrogen bonds and salt bridges with acidic residues (e.g., Aspartic acid) in the enzyme's active site. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of binding interactions and conformational changes in both the ligand and the protein. nih.govrsc.org Extensive MD simulations have been performed on the classic trypsin-benzamidine complex. nih.gov These simulations can reconstruct the entire binding process, identify intermediate states, and calculate binding free energies, which can be compared with experimental values. nih.govlew.ro For example, one study calculated a standard free energy of binding for the trypsin-benzamidine complex to be -5.2 ± 0.4 kcal/mol, which is in close agreement with the experimental value of -6.2 kcal/mol. nih.gov Such simulations confirm the stability of key interactions and can help explain the basis of an inhibitor's potency. researchgate.net
Computational Predictions of Interaction Profiles and Selectivity for this compound
Computational methods are crucial for predicting not only how strongly a compound will bind to its target but also its selectivity—its ability to bind to the intended target over other, related proteins. High selectivity is a hallmark of a safe and effective drug, as it minimizes off-target effects.
Binding free energy calculations, often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be derived from MD simulations to quantify and compare the binding affinities of different analogues. researchgate.net These calculations break down the total binding energy into contributions from different force-field terms (e.g., electrostatic, van der Waals), providing a detailed interaction profile. nih.gov
Selectivity can be computationally investigated by docking and simulating the same compound against different biological targets. nih.gov For instance, comparative modeling of benzamidine derivatives with thrombin and trypsin revealed subtle differences in their active sites that explain why certain inhibitors are more selective for one over the other. nih.gov Differences in key amino acid residues (e.g., Ala190 in thrombin vs. Ser190 in trypsin) can lead to distinct hydrophobic or hydrogen-bonding interactions, which can be exploited to design more selective inhibitors. nih.gov The analysis of residual decomposition can pinpoint which amino acids are key for selective binding. nih.gov
Pharmacophore Modeling Based on the 4-Ethylbenzene-1-carboximidamide Nucleus
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
For a series of active compounds based on the 4-Ethylbenzene-1-carboximidamide nucleus, a ligand-based pharmacophore model can be generated by aligning the structures and identifying common chemical features. Alternatively, a receptor-based model can be developed from the crystal structure of the target protein with a bound ligand. mdpi.com
In a study of benzimidazole (B57391) derivatives, a five-featured pharmacophore model (HHHRR: three hydrophobic features and two aromatic rings) was developed that successfully guided a 3D-QSAR analysis. nih.gov Such a model serves as a 3D query for virtual screening of large compound databases to identify novel, structurally diverse molecules that possess the required features for activity. mdpi.com The resulting hits can then be prioritized for further computational and experimental evaluation. mdpi.com
Investigation of Biological and Biochemical Interactions of 4 Ethylbenzene 1 Carboximidamide Hydrochloride
In Vitro Enzyme Modulation Studies by 4-Ethylbenzene-1-carboximidamide Hydrochloride
Inhibition and Activation of Serine Proteases
Benzamidine (B55565) and its derivatives are well-established as reversible, competitive inhibitors of trypsin and trypsin-like serine proteases. nih.govwikipedia.orgtribioscience.com These compounds act as inhibitors by targeting the active site of these enzymes. acs.org The amidine group of the benzamidine scaffold mimics the side chain of arginine, a preferred substrate for many serine proteases, allowing it to bind to the enzyme's active site and block its catalytic function.
A study on various benzamidine derivatives demonstrated their inhibitory activity against several human serine proteases, including trypsin, thrombin, and plasmin. nih.govnih.gov The inhibitory constants (Ki) vary depending on the specific derivative and the target enzyme, highlighting how substitutions on the benzene (B151609) ring influence binding affinity. nih.govacs.org For instance, the bivalent benzamidine, pentamidine, showed strong inhibition across plasmin, tPA, and thrombin, whereas other derivatives displayed weaker inhibition. acs.org The interaction is influenced by physical-chemical properties such as the hydrophobicity and electron-donating characteristics of the substituent group. nih.gov For plasmin and the complement enzyme C1s, both hydrophobicity and electron donation from the substituent affect binding, while thrombin interaction is primarily influenced by substituent hydrophobicity. nih.gov
Table 1: Inhibitory Constants (Ki) of Selected Benzamidine Derivatives Against Serine Proteases
| Compound | Plasmin Ki (μM) | tPA Ki (μM) | Thrombin Ki (μM) |
|---|---|---|---|
| Pentamidine | 2.1 ± 0.8 | 43 ± 9.7 | 4.5 ± 2.3 |
| AMB | 1074 ± 19 | 5209 ± 161 | 344 ± 33 |
Data sourced from a study on multivalent benzamidine derivatives. acs.org
Exploration of Other Enzyme Targets Relevant to Amidine Compounds
Receptor Binding Profiling of this compound
The structural characteristics of benzamidine derivatives allow them to interact with specific receptor systems. Notably, p-aminobenzamidine has been shown to displace [3H]clonidine from the type 1 imidazoline (B1206853) receptor (I1-R) in rat heart membranes. nih.gov This interaction is attributed to the structural similarity between p-aminobenzamidine and agmatine (B1664431), the putative endogenous ligand for this receptor. nih.govresearchgate.net The study found p-aminobenzamidine to be as effective as agmatine in this displacement, and more effective than the antihypertensive drug clonidine. nih.gov Given that this compound shares the core benzamidine structure, it is plausible that it could also exhibit affinity for imidazoline receptors or other receptors that recognize a similar pharmacophore. However, direct binding studies on this compound are required to confirm this profile.
Mechanistic Elucidation of Cellular Responses to this compound in Model Systems
Pathways Involved in Antimicrobial Activities of Related Imidamides
Amidine-containing compounds have emerged as a promising class of antimicrobial agents, with research focused on their potential to combat antimicrobial resistance. nih.gov The antimicrobial mechanisms of these compounds are diverse. nih.gov Diamidines, for instance, are known to bind to the minor groove of bacterial DNA, interfering with DNA replication and transcription. Some amidine-based antibacterial agents are designed to have dual mechanisms of action, such as binding to bacterial DNA while also disrupting the cell membrane. google.com The positive charge of the amidine group at physiological pH facilitates interaction with negatively charged components of the microbial cell envelope, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, leading to membrane disruption. Researchers often modify existing antimicrobial agents by incorporating an amidine moiety to enhance their pharmacological properties and overcome resistance. nih.gov
Cellular Growth and Proliferation Effects in Relevant Cell Lines (In Vitro)
Derivatives of benzamidine have demonstrated effects on cellular growth and proliferation in various in vitro cancer models. A tetra-benzamidine derivative, TAPP-Br, was found to irreversibly inhibit the growth of eight human colon carcinoma cell lines. nih.gov This inhibition was suggested to occur through the suppression of genes whose promoters contain a 12-O-tetradecanoylphorbol-13-acetate-responsive element or serum-responsive element. nih.gov
Other related heterocyclic compounds containing the amidine or a similar pharmacophore have also shown significant anti-proliferative activity. Benzimidazole (B57391) derivatives, for example, have been studied for their ability to inhibit the proliferation of HCT-116 colon cancer and MCF-7 breast cancer cells. nih.gov Similarly, new benzenesulfonylguanidine derivatives displayed potent cytotoxic activity against these same cell lines. researchgate.net The inhibitory concentrations (IC50) for these compounds are often in the low micromolar range, indicating potent activity. nih.govresearchgate.net For instance, certain thienylbenzamidines showed potent anticancer activity against a panel of 60 cancer cell lines, with leukemia and renal cancer cell lines being the most responsive. researchgate.net These findings suggest that this compound could potentially exert similar anti-proliferative effects, although this requires direct experimental verification.
Table 2: Anti-proliferative Activity (IC50) of Selected Benzimidazole Derivatives
| Compound | HCT-116 (Colon Cancer) IC50 (μg/mL) | MCF-7 (Breast Cancer) IC50 (μg/mL) |
|---|---|---|
| Benzimidazole 1 | 28.5 ± 2.91 | 31.2 ± 4.49 |
| Benzimidazole 2 | 16.2 ± 3.85 | 30.29 ± 6.39 |
| Benzimidazole 4 | 24.08 ± 0.31 | 8.86 ± 1.10 |
Data from a study on the anti-proliferation effects of benzimidazole derivatives. nih.gov
Lack of Publicly Available Research Data on this compound
Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound This compound concerning its biological and biochemical interactions. Specifically, there is no retrievable information regarding its effects on the induction of apoptosis, cell cycle modulation in cancer models, or its potential antiviral activities.
The investigation into the biological and biochemical activities of chemical compounds is a complex process that involves extensive laboratory research. This research is then typically published in peer-reviewed scientific journals. The absence of such publications for "this compound" indicates that this specific compound may not have been the subject of published studies in the areas of oncology or virology as outlined in the requested article structure.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with the specified subsections on apoptosis, cell cycle modulation, and antiviral potential, as no public data exists to support such a report. The creation of data tables and detailed research findings as requested is also not feasible due to this lack of information.
It is important to rely on verified and published scientific data to ensure the accuracy and validity of any claims regarding the biological effects of a chemical compound. Without such data, any discussion on the potential therapeutic effects of this compound would be purely speculative and would not meet the standards of scientific accuracy.
Table of Compounds Mentioned
Applications of 4 Ethylbenzene 1 Carboximidamide Hydrochloride in Synthetic Organic Chemistry and Chemical Biology
4-Ethylbenzene-1-carboximidamide Hydrochloride as a Versatile Chemical Building Block
There is no available scientific literature detailing the use of this compound as a versatile chemical building block in synthetic organic chemistry. While amidine moieties, in general, are recognized as valuable functional groups, specific examples and research findings related to the 4-ethylphenyl derivative are not documented.
Synthesis of Complex Heterocyclic Systems Utilizing the 4-Ethylbenzene-1-carboximidamide Moiety
No published research could be found that describes the synthesis of complex heterocyclic systems specifically utilizing the 4-Ethylbenzene-1-carboximidamide moiety. General methods for synthesizing heterocycles from amidines exist, but their application to this particular compound has not been reported.
Utilization in Ligand Design for Coordination Chemistry
There is no evidence in the reviewed literature of this compound being utilized in ligand design for coordination chemistry. While amidine-containing ligands are known, the specific use of the 4-ethylbenzene substituted version in the formation of metal complexes is not described.
Applications in Combinatorial Chemistry and Library Synthesis
No studies have been found that report the application of this compound in the fields of combinatorial chemistry or library synthesis. Its use as a scaffold or building block for the generation of compound libraries is not documented in the available scientific databases.
Future Research Trajectories and Broader Academic Implications
Advanced Derivatization for Enhanced Research Tool Development
The core structure of 4-Ethylbenzene-1-carboximidamide hydrochloride offers a versatile scaffold for chemical modification. Advanced derivatization strategies can be employed to synthesize analogues with tailored properties, thereby creating a new generation of research tools. The primary sites for modification are the ethyl group, the aromatic ring, and the amidine functional group itself.
Strategic modifications could convert the parent compound into highly specific molecular probes. For instance, the introduction of photoreactive groups could create photo-affinity labels to irreversibly bind to and identify target proteins. Similarly, attaching fluorescent tags or biotin (B1667282) moieties would enable the visualization and isolation of binding partners within a cellular context. The synthesis of such novel benzamidine (B55565) analogues would follow established chemical principles, creating a diverse library of compounds for screening. mdpi.comnih.gov
Below is a table outlining potential derivatization strategies and their research applications.
| Derivatization Site | Modification Type | Potential Application |
| Ethyl Group | Functionalization (e.g., -OH, -NH2, -COOH) | Covalent attachment of reporter tags (fluorescein, biotin), linkers for solid-phase immobilization. |
| Aromatic Ring | Introduction of substituents (e.g., -F, -CF3, -OMe) | Modulation of electronic properties to fine-tune binding affinity and selectivity; development of probes for 19F NMR studies. |
| Amidine Group | N-alkylation or N-arylation | Alteration of basicity (pKa) and hydrogen-bonding patterns to probe specific interactions within a binding pocket. |
| Overall Structure | Dimerization or oligomerization | Creation of bivalent or multivalent ligands to target protein complexes or enhance binding avidity. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
AI can also play a crucial role in chemical synthesis. Retrosynthesis programs can propose viable synthetic routes to the parent compound and its derivatives, while other models can predict reaction outcomes and suggest optimal reaction conditions. nih.goviscientific.orgphiladelphia.edu.jomdpi.com This data-driven approach streamlines the synthesis process, making it more efficient and reliable. iscientific.org
The table below summarizes key AI/ML applications in this research area.
| AI/ML Application | Specific Model/Technique | Objective |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity, toxicity (ADMET properties), and physicochemical characteristics. elsevier.com |
| Target Identification | Deep Learning, Graph Neural Networks | Screen vast libraries of protein structures to identify high-probability binding targets. mdpi.com |
| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel molecular structures based on the 4-ethylbenzamidine scaffold with optimized properties. mdpi.com |
| Synthesis Planning | Transformer-based models, Monte Carlo Tree Search | Propose efficient retrosynthetic pathways for the compound and its designed analogues. nih.govmdpi.com |
Exploration of Novel Intermolecular Interactions Involving the Amidine Group
The positively charged amidinium group is a key feature of this compound, governing its molecular recognition properties. This group is an excellent hydrogen bond donor and can participate in strong, charge-assisted hydrogen bonds and salt bridges. nih.govacs.org A deeper investigation into these interactions, both computationally and experimentally, could reveal novel binding modes and inform the rational design of new molecules.
The amidinium-carboxylate salt bridge is a particularly robust and geometrically well-defined interaction that plays a pivotal role in protein-ligand recognition. acs.org The two N-H groups of the protonated amidine can form a pair of cooperative hydrogen bonds with the two oxygen atoms of a carboxylate group (e.g., from an aspartate or glutamate (B1630785) residue in a protein). researchgate.net The strength and directionality of these bonds make the amidine moiety an effective anchor for binding to protein active sites.
Potential as a Research Probe for Biological Pathway Delineation
Small molecules that selectively modulate the function of a single protein are invaluable tools for dissecting complex biological pathways. nih.govnih.gov Given that the parent compound, benzamidine, is a known inhibitor of serine proteases, this compound represents a promising starting point for the development of a selective chemical probe. medchemexpress.comcaymanchem.com
Once a potent and selective probe is developed, it can be used to investigate the physiological and pathological roles of its target protein. For example, if the probe targets a specific protease involved in a signaling cascade, it could be used in cell culture or animal models to elucidate the downstream consequences of inhibiting that enzyme. researchgate.netpurdue.edu This pathway-level analysis provides critical insights into disease mechanisms and can help validate new drug targets. nih.govnih.gov
Unexplored Reactivity Profiles and Synthetic Utility of this compound
Beyond its potential biological applications, this compound possesses untapped potential as a building block in synthetic chemistry. The amidine functional group is a versatile synthon that can be used to construct a variety of more complex molecules, particularly nitrogen-containing heterocycles. nih.gov
Future research could explore the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and allows for the rapid generation of molecular diversity. The amidine moiety could also serve as a directing group or ligand in transition-metal-catalyzed reactions, enabling novel transformations on the aromatic ring or at the ethyl group.
Furthermore, the reactivity of the amidine group itself under modern synthetic conditions (e.g., photoredox catalysis, electrochemistry) is an area ripe for exploration. Such studies could uncover new chemical transformations and expand the synthetic chemist's toolkit. The development of novel synthetic methods centered around this scaffold would not only be of academic interest but could also provide new routes to biologically active molecules. nih.govmdpi.com
Q & A
Q. What are the optimized synthetic routes for 4-Ethylbenzene-1-carboximidamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of carboximidamide hydrochlorides typically involves sequential reactions starting with benzoic acid derivatives. For example, ethyl 4-substituted benzoates can be treated with ammonia or amines to form carboximidates, followed by hydrochloric acid to yield the hydrochloride salt . Key factors affecting yield include:
- Anhydrous conditions : Prevents hydrolysis of intermediates during esterification .
- Base selection : Triethylamine is commonly used to neutralize HCl generated during reactions .
- Purification : Recrystallization or chromatography ensures high purity, critical for reproducibility in downstream applications .
Q. What spectroscopic techniques are recommended for characterizing the purity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR spectroscopy : H and C NMR confirm structural integrity by identifying ethyl and carboximidamide groups. Aromatic proton signals should align with the benzene ring substitution pattern .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine .
- HPLC : Reverse-phase HPLC with UV detection monitors impurities, ensuring ≥95% purity for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or solvate formation. Strategies include:
- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals by correlating H-H or H-C couplings .
- Variable-temperature NMR : Identifies dynamic processes (e.g., imine-enamine tautomerism) by observing signal splitting at low temperatures .
- X-ray crystallography : Provides definitive structural confirmation, especially for polymorphic forms or salt variations .
Q. What methodologies are effective in analyzing the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should simulate physiological and storage conditions:
- pH-rate profiling : Incubate the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC every 24 hours. Hydrolysis of the carboximidamide group is expected under acidic conditions .
- Accelerated stability testing : Use elevated temperatures (40–60°C) to predict shelf-life. The hydrochloride salt enhances stability by reducing hygroscopicity .
- Mass balance analysis : Quantify degradation products (e.g., free amines) to identify degradation pathways .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer : Focus on target-specific assays:
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates. IC values are determined by dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity (K) for receptors like GABA. Include negative controls (e.g., unlabeled ligand) to validate specificity .
- Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. Compare results to structurally similar compounds to establish structure-activity relationships (SAR) .
Q. What strategies mitigate discrepancies in biological activity data across studies?
- Methodological Answer : Discrepancies often stem from assay variability or compound handling:
- Standardized protocols : Adopt consensus methods (e.g., CLSI guidelines) for cell culture and compound dissolution (use DMSO stocks ≤0.1% v/v) .
- Batch-to-batch consistency : Verify purity (HPLC) and salt form (elemental analysis) for each batch .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms or measurement conditions:
- Dynamic light scattering (DLS) : Quantifies particle size in suspension to distinguish between true solubility and colloidal dispersions .
- pH-solubility profile : Measure solubility in buffered solutions (pH 1–7.4) to mimic physiological environments. The hydrochloride salt typically exhibits higher solubility in acidic media .
- Standardized reporting : Use the shake-flask method with HPLC quantification, specifying temperature and ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
